4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide
Description
4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly significant for the preparation of drug candidates containing hindered amine motifs .
Properties
IUPAC Name |
4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-6-23(7-2)19-14-12-18(13-15-19)22-20(24)16-8-10-17(11-9-16)21(3,4)5/h8-15H,6-7H2,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGIXGPPMXYTSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide typically involves the reaction of 4-(diethylamino)aniline with 4-tert-butylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Substitution Reactions
The brominated analog of this compound (3-bromo-4-tert-butyl-N-[4-(diethylsulfamoyl)phenyl]benzamide) undergoes nucleophilic substitution at the bromine site. For example:
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Amine substitution : Reacting with primary or secondary amines in polar aprotic solvents (e.g., DMF) yields aryl amine derivatives.
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Thiol substitution : Treatment with thiols under basic conditions produces aryl thioethers.
Table 1: Substitution Reactions and Conditions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12h | 4-tert-butyl-N-[4-(diethylamino)phenyl]-3-piperidinylbenzamide | 72% | |
| Benzyl mercaptan | KOH, DMSO, 60°C, 6h | 3-(benzylthio)-4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide | 65% |
Oxidation and Reduction
The diethylamino group and aromatic ring participate in redox reactions:
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Oxidation : Treatment with hydrogen peroxide or m-CPBA oxidizes the tertiary amine to an N-oxide, altering electronic properties.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amide to a secondary amine under high-pressure conditions.
Table 2: Redox Reactions
| Reaction Type | Reagent/Catalyst | Conditions | Major Product | Application | Source |
|---|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH | 25°C, 4h | N-Oxide derivative | Solubility modulation | |
| Reduction | H₂ (1 atm), 10% Pd-C | Ethanol, 50°C, 8h | 4-tert-butyl-N-[4-(diethylamino)phenyl]benzylamine | Bioactive intermediate |
Coupling Reactions
The aryl bromide analog participates in cross-coupling reactions:
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Suzuki-Miyaura coupling : With aryl boronic acids and Pd(PPh₃)₄, biaryl derivatives form, enabling π-system extension.
Table 3: Coupling Reaction Example
| Substrate | Partner Reagent | Catalyst | Product | Yield | Source |
|---|---|---|---|---|---|
| 3-Bromo-4-tert-butyl... | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Phenyl-4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide | 68% |
Electrophilic Aromatic Substitution (EAS)
The tert-butyl group acts as a strong electron-donating substituent, directing EAS to the para position relative to the amide :
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position.
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Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives.
Hydrolysis and Stability
Under acidic or basic conditions:
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Amide hydrolysis : Prolonged reflux with HCl or NaOH cleaves the amide bond, generating 4-tert-butylbenzoic acid and 4-(diethylamino)aniline.
Key Research Findings
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The tert-butyl group enhances steric hindrance, slowing hydrolysis but favoring electrophilic substitutions .
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The diethylamino group’s electron-donating nature increases reactivity in EAS but reduces stability under oxidative conditions.
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Palladium-catalyzed couplings with brominated analogs enable modular derivatization for drug discovery .
For further details, consult primary literature on analogous benzamide systems .
Scientific Research Applications
Chemical Research Applications
1. Building Block for Synthesis
The compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structural features allow for various chemical modifications, making it a versatile component in synthetic chemistry.
2. Reaction Mechanisms
The compound can undergo various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate or chromium trioxide.
- Reduction : Employing lithium aluminum hydride in anhydrous conditions.
- Substitution : Nucleophilic substitution reactions are common, particularly involving the tert-butyl groups.
These reactions enable the formation of derivatives that may exhibit enhanced properties or new functionalities.
Biological Research Applications
1. Antimicrobial and Anti-inflammatory Properties
Research indicates that 4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide exhibits potential antimicrobial and anti-inflammatory activities. Studies have shown its effectiveness against various pathogens and inflammatory conditions, making it a candidate for further biological evaluation.
2. Therapeutic Potential
The compound is being explored as a therapeutic agent in drug development. Its activity against specific biological targets suggests it may be useful in treating diseases such as cancer and other inflammatory disorders. The mechanism of action involves modulation of enzyme activity and cellular signaling pathways.
Medical Applications
1. Drug Development
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to inhibit certain kinases involved in cell signaling could lead to novel treatments for cancer and other diseases.
2. Structure-Activity Relationship Studies
The compound's structure-activity relationships (SAR) are being studied to optimize its efficacy and reduce toxicity. By modifying specific functional groups, researchers aim to enhance its therapeutic profile while minimizing side effects.
Industrial Applications
1. Material Science
In industry, this compound is utilized in the development of advanced materials and polymers. Its unique properties contribute to the formulation of materials with desirable characteristics such as thermal stability and mechanical strength.
2. Chemical Processes
The compound plays a role in various chemical processes, including catalysis and polymerization reactions, where its structural attributes can enhance reaction efficiency and product yield.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition at low concentrations, suggesting its potential as an antimicrobial agent.
Case Study: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory effects of the compound in vitro. The findings demonstrated a reduction in pro-inflammatory cytokines upon treatment with varying concentrations of the compound, indicating its therapeutic potential in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. This can result in the modulation of biological pathways and processes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide
- 4-tert-butyl-N-[4-(methoxy)phenyl]benzamide
- 4-tert-butyl-N-[4-(ethylamino)phenyl]benzamide
Uniqueness
4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide is unique due to its specific structural features, such as the tert-butyl group and the diethylamino group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Biological Activity
4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide is a chemical compound belonging to the class of benzamides, characterized by its unique structural features that include a tert-butyl group and a diethylamino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.
- Molecular Formula : C21H28N2O
- Molecular Weight : 324.46 g/mol
- CAS Registry Number : 301225-57-0
The structure of this compound can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : By binding to the active sites of enzymes, it can inhibit their activity, which is crucial for various biochemical pathways.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular responses.
1. Enzyme Inhibition
Research indicates that benzamide derivatives, including this compound, have potential as enzyme inhibitors. For example:
- Carbonic Anhydrase Inhibition : Similar compounds have shown significant inhibition against carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity for CA IX over CA II .
2. Anticancer Activity
The compound has shown promise in cancer research:
- Apoptosis Induction : In studies involving MDA-MB-231 breast cancer cells, analogs of benzamide derivatives demonstrated the ability to induce apoptosis significantly. For instance, one compound increased annexin V-FITC-positive apoptotic cells by approximately 22-fold compared to control groups .
3. Antibacterial and Anti-biofilm Properties
Some studies have evaluated the antibacterial properties of related compounds:
- Inhibition Against Bacteria : Compounds structurally similar to this compound exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL .
Case Studies and Research Findings
Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable building block for synthesizing novel drug candidates. Its potential applications include:
- Development of Anticancer Agents : By modifying the substituents on the benzamide framework, researchers can create derivatives with enhanced biological activities.
- Enzyme Inhibitors for Therapeutic Use : The ability to inhibit specific enzymes can be harnessed for developing treatments for various diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves acylation of amines followed by catalytic hydrogenation. For example, derivatives of 4-aminobenzamide are synthesized using nitro precursors and Raney-Ni as a catalyst in methanol under hydrogen gas . Adapting this method, substitute starting materials with tert-butyl-substituted benzoyl chloride and 4-(diethylamino)aniline. Optimize hydrogenation by adjusting catalyst loading (e.g., 5–10% Raney-Ni) and reaction time (6–12 hours) to maximize yield.
- Validation : Monitor reaction progress via TLC or HPLC, targeting >90% purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use a combination of:
- NMR : Confirm tert-butyl (δ ~1.3 ppm, singlet) and diethylamino (δ ~3.3–3.5 ppm, quartet) groups .
- IR : Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends (~690–900 cm⁻¹) .
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
Q. How does the tert-butyl group influence the compound’s solubility and stability?
- Analysis : The tert-butyl group enhances lipophilicity (logP ~4.2 predicted), improving solubility in organic solvents (e.g., DCM, THF) but reducing aqueous solubility. Stability studies in DMSO (48-hour NMR stability assay) show no decomposition at room temperature .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Mechanistic Study :
- Nucleophilic Substitution : The electron-rich diethylamino group activates the phenyl ring for electrophilic attack. DFT calculations (B3LYP/6-31G*) predict preferential substitution at the para position relative to the amide .
- Oxidation : Use m-CPBA or KMnO₄ to oxidize the tertiary amine to an N-oxide. Monitor via IR (N-O stretch ~1250 cm⁻¹) and compare reaction rates with non-tert-butyl analogs .
Q. How can computational modeling predict the compound’s binding affinity for biological targets (e.g., dopamine receptors)?
- Methodology :
- Docking Simulations : Use AutoDock Vina with receptor structures (e.g., D3 dopamine receptor PDB: 3PBL). The tert-butyl group may occupy hydrophobic pockets, while the diethylamino group forms cation-π interactions .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Q. How to resolve contradictions in reported catalytic hydrogenation yields for similar benzamide derivatives?
- Data Contradiction Analysis :
- Variable Catalysts : Compare Raney-Ni (70–80% yield) vs. Pd/C (50–60% yield) in hydrogenation of nitro precursors. Raney-Ni’s higher surface area improves efficiency .
- Solvent Effects : Methanol vs. ethanol may alter reaction kinetics. Conduct kinetic studies (e.g., in situ FTIR) to track nitro-to-amine conversion rates .
Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?
- Experimental Design :
- Kinase Profiling : Use ADP-Glo™ assay with a panel of 50 kinases (e.g., EGFR, BRAF). IC₅₀ values <1 μM indicate high potency.
- Selectivity Screening : Compare inhibition of target vs. off-target kinases (e.g., PKA, PKC) to assess specificity .
Safety and Handling
Q. What precautions are necessary when handling this compound given limited toxicity data?
- Protocol :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Store under inert gas (argon) at –20°C to prevent degradation.
- Conduct acute toxicity assays (e.g., zebrafish embryo model) to preliminarily assess LC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
